N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
CAS No.: 151252-80-1
Cat. No.: VC20747039
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide - 151252-80-1](/images/no_structure.jpg)
CAS No. | 151252-80-1 |
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Molecular Formula | C12H13N3O |
Molecular Weight | 215.25 g/mol |
IUPAC Name | N-[(1S)-1-phenylethyl]imidazole-1-carboxamide |
Standard InChI | InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1 |
Standard InChI Key | LBUGXHLSGRNSOZ-JTQLQIEISA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
SMILES | CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Chemical Identity and Structural Characteristics
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is an organic compound characterized by an imidazole moiety linked to a phenylethyl group through a carboxamide bridge. The compound features the following key identifiers:
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CAS Registry Number: 151252-80-1
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Molecular Formula: C12H13N3O
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Molecular Weight: 215.25 g/mol
The compound's structure consists of an imidazole ring with a carboxamide group attached at the 1-position, which is further connected to an (S)-(-)-1-phenylethyl group. The (S)-(-) configuration indicates the specific stereochemistry at the chiral center, which is critical for its potential biological activities and applications in asymmetric synthesis.
Nomenclature and Synonyms
The compound is known by several names in scientific literature:
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N-[(S)-(-)-1-PHENYLETHYL]IMIDAZOLE-1-CARBOXAMIDE (primary name)
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(S)-N-(1-Phenylethyl)-1H-imidazole-1-carboxamide
Physical and Chemical Properties
Physical State and Appearance
Based on available data, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide appears as a clear liquid at standard conditions . This physical state may impact its handling, storage, and application in various research settings.
Chemical Properties
As an imidazole derivative, N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide likely exhibits properties characteristic of imidazoles, including:
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Weak basicity due to the imidazole nitrogen
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Potential for hydrogen bonding through the carboxamide group
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Chiral properties conferred by the (S)-(-)-1-phenylethyl moiety
Manufacturer | Product Number | Package Size | Price (USD) | Purity |
---|---|---|---|---|
TRC | P320930 | 500 mg | $70.00 | Not specified |
TRC | P320930 | 1 g | $120.00 | Not specified |
American Custom Chemicals Corporation | CCH0006103 | 500 mg | $359.10 | 95.00% |
American Custom Chemicals Corporation | CCH0006103 | 1 g | $704.55 | 95.00% |
Medical Isotopes, Inc. | 13032 | 5 g | $1,880.00 | Not specified |
The significant price variations among suppliers may reflect differences in synthesis methods, purity levels, or market positioning strategies. Researchers should consider both cost and quality factors when sourcing this compound for experimental work.
Supplier Specifications
Different suppliers may offer the compound with varying specifications:
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Chemlyte Solutions: Provides the compound with 99.0% assay, in liquid form
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Dayang Chem (Hangzhou) Co., Ltd.: Offers the compound with a minimum assay of 98%
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BOC Sciences: Supplies the compound with 97% purity as a clear liquid
Applications and Research Significance
Research and Development Applications
N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide primarily serves as an important intermediate and raw material in organic synthesis and pharmaceutical research . The compound's chiral nature may make it particularly valuable in:
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Asymmetric synthesis of complex molecules
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Development of chiral catalysts
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Pharmaceutical research exploring structure-activity relationships
Related Compounds and Structural Analogs
Structural Relationship to Known Bioactive Compounds
The search results indicate a structural relationship between N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide and 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid (also known as desethyl-etomidate) . The latter is related to etomidate, an intravenous anesthetic agent, suggesting potential pharmacological significance for our target compound.
The key differences between these compounds include:
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Carboxamide vs. carboxylic acid functional group
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(S) vs. (R) stereochemistry at the chiral center
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Different positions of attachment to the imidazole ring
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